molecular formula C12H13NO2 B13568885 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid

1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B13568885
M. Wt: 203.24 g/mol
InChI Key: FIUJBCMAEYEZGK-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The presence of a pyridine ring further enhances its chemical versatility and potential for interaction with biological targets.

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations. Industrial production methods may involve scaling up these photochemical reactions, although this can be technically challenging due to the need for specialized equipment and conditions .

Chemical Reactions Analysis

1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and specificity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. While all these compounds share a rigid bicyclic structure, this compound is unique due to the presence of the pyridine ring, which enhances its chemical versatility and potential for biological interactions .

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Bicyclo[2.2.1]heptane
  • Bicyclo[2.2.2]octane

These compounds differ in their ring sizes and substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-pyridin-4-ylbicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)10-5-8-6-12(10,7-8)9-1-3-13-4-2-9/h1-4,8,10H,5-7H2,(H,14,15)

InChI Key

FIUJBCMAEYEZGK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=NC=C3

Origin of Product

United States

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